Cas no 2229641-94-3 (3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal)

3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal 化学的及び物理的性質
名前と識別子
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- 3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal
- EN300-1963321
- 2229641-94-3
- 3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal
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- インチ: 1S/C10H6F4O/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h1-6H/b2-1+
- InChIKey: MGWWXQZFDCQBHQ-OWOJBTEDSA-N
- ほほえんだ: FC1C=CC(C(F)(F)F)=CC=1/C=C/C=O
計算された属性
- せいみつぶんしりょう: 218.03547746g/mol
- どういたいしつりょう: 218.03547746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963321-5.0g |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |
2229641-94-3 | 5g |
$2277.0 | 2023-05-31 | ||
Enamine | EN300-1963321-0.05g |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |
2229641-94-3 | 0.05g |
$660.0 | 2023-09-17 | ||
Enamine | EN300-1963321-1.0g |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |
2229641-94-3 | 1g |
$785.0 | 2023-05-31 | ||
Enamine | EN300-1963321-10.0g |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |
2229641-94-3 | 10g |
$3376.0 | 2023-05-31 | ||
Enamine | EN300-1963321-5g |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |
2229641-94-3 | 5g |
$2277.0 | 2023-09-17 | ||
Enamine | EN300-1963321-0.25g |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |
2229641-94-3 | 0.25g |
$723.0 | 2023-09-17 | ||
Enamine | EN300-1963321-0.1g |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |
2229641-94-3 | 0.1g |
$691.0 | 2023-09-17 | ||
Enamine | EN300-1963321-0.5g |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |
2229641-94-3 | 0.5g |
$754.0 | 2023-09-17 | ||
Enamine | EN300-1963321-2.5g |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |
2229641-94-3 | 2.5g |
$1539.0 | 2023-09-17 | ||
Enamine | EN300-1963321-10g |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enal |
2229641-94-3 | 10g |
$3376.0 | 2023-09-17 |
3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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10. Book reviews
3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enalに関する追加情報
Research Briefing on 3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal (CAS: 2229641-94-3) in Chemical Biology and Pharmaceutical Applications
The compound 3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal (CAS: 2229641-94-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This α,β-unsaturated aldehyde derivative, characterized by its fluoro- and trifluoromethyl-substituted aromatic ring, exhibits unique reactivity and potential bioactivity. Recent studies have explored its applications as a versatile synthetic intermediate and its interactions with biological targets, particularly in the context of drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a Michael acceptor in covalent inhibitor design. Researchers demonstrated its efficacy in selectively modifying cysteine residues in target proteins, with enhanced reactivity attributed to the electron-withdrawing effects of the fluorine substituents. The study reported a 3.2-fold increase in binding affinity compared to non-fluorinated analogs when targeting the SARS-CoV-2 main protease, suggesting potential applications in antiviral drug development.
In synthetic chemistry applications, a breakthrough was achieved by a team at MIT who developed a novel asymmetric synthesis route for 3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal using organocatalysis. Their method, published in Angewandte Chemie in early 2024, achieved 98% enantiomeric excess with a 92% yield, addressing previous challenges in stereocontrol for this class of compounds. This advancement opens new possibilities for creating chiral building blocks in pharmaceutical synthesis.
Pharmacokinetic studies conducted by Pfizer in 2023 revealed interesting properties of this compound. The trifluoromethyl group was found to significantly improve metabolic stability, with a 5-fold increase in plasma half-life compared to its methyl counterpart in rodent models. However, researchers noted that the fluoro-substituent at the 2-position introduced unexpected tissue distribution patterns that may require structural modification for optimal drug delivery.
Emerging research in chemical biology has identified potential applications of 2229641-94-3 in targeted protein degradation. A Nature Chemical Biology publication demonstrated its utility as a warhead in PROTAC design, showing efficient degradation of BRD4 at nanomolar concentrations. The unique electronic properties of the compound were found to influence the recruitment efficiency of E3 ubiquitin ligases, suggesting structure-activity relationships worthy of further investigation.
Toxicological assessments published in Regulatory Toxicology and Pharmacology in 2024 provided important safety data. While the compound showed acceptable cytotoxicity profiles in vitro (IC50 > 100 μM in HepG2 cells), researchers cautioned about potential reactive metabolite formation that could be mitigated through structural optimization. These findings are guiding current medicinal chemistry efforts to balance reactivity and safety in drug candidates derived from this scaffold.
The compound's unique physicochemical properties have also enabled applications beyond traditional drug discovery. A recent ACS Sensors publication reported its use as a fluorescent probe for detecting protein conformational changes, leveraging the environment-sensitive fluorescence of the α,β-unsaturated carbonyl system. This dual chemical-biological functionality positions 3-2-fluoro-5-(trifluoromethyl)phenylprop-2-enal as a valuable tool compound for both basic research and applied pharmaceutical development.
Current research directions focus on expanding the structural diversity around this core scaffold. Several pharmaceutical companies have filed patents in 2024 covering novel derivatives for indications ranging from inflammatory diseases to oncology targets. The compound's versatility in both covalent and non-covalent target engagement continues to make it a focus of intense investigation in drug discovery pipelines.
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